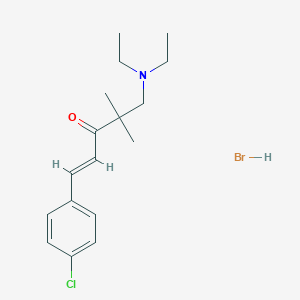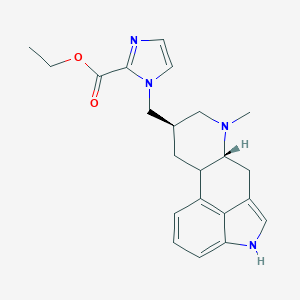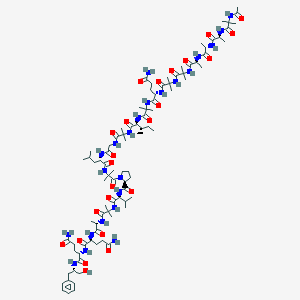
S-(2-Oxopentadecyl)-coenzyme A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S-(2-oxo)pentadecyl-CoA) is a synthetic analogue of myristoyl-CoA, a molecule involved in the post-translational modification of proteins. This compound is particularly significant in the study of N-myristoyltransferases, enzymes that catalyze the attachment of myristic acid to the N-terminal glycine of proteins. This modification is crucial for the proper functioning of various proteins involved in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process typically requires the use of specific reagents and conditions to ensure the stability and functionality of the compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(S-(2-oxo)pentadecyl-CoA) primarily undergoes reactions involving its role as an inhibitor of myristoyltransferase. It does not participate in typical oxidation, reduction, or substitution reactions due to its specific structure designed to mimic myristoyl-CoA .
Common Reagents and Conditions
The synthesis and reactions involving (S-(2-oxo)pentadecyl-CoA) typically require reagents that can introduce or modify functional groups without hydrolyzing the compound. Conditions must be carefully controlled to maintain the integrity of the methylene bridge and the overall structure of the molecule .
Major Products Formed
The primary product formed from reactions involving (S-(2-oxo)pentadecyl-CoA) is the inhibited form of myristoyltransferase. This inhibition is crucial for studying the enzyme’s function and potential therapeutic applications .
Aplicaciones Científicas De Investigación
(S-(2-oxo)pentadecyl-CoA) has several scientific research applications:
Mecanismo De Acción
(S-(2-oxo)pentadecyl-CoA) exerts its effects by inhibiting N-myristoyltransferase. It binds to the enzyme’s active site, preventing the transfer of myristic acid to target proteins. This inhibition is due to the compound’s structural similarity to myristoyl-CoA, allowing it to compete effectively for the enzyme’s binding site .
Comparación Con Compuestos Similares
Similar Compounds
Myristoyl-CoA: The natural substrate for N-myristoyltransferase, involved in the myristoylation of proteins.
Acetyl-CoA: Another substrate for various enzymes, though with different functional roles compared to myristoyl-CoA.
S-acetonyl-CoA: A synthetic analogue similar to (S-(2-oxo)pentadecyl-CoA), used in studies of enzyme inhibition.
Uniqueness
(S-(2-oxo)pentadecyl-CoA) is unique due to its nonhydrolyzable nature, making it a potent inhibitor of myristoyltransferase.
Propiedades
Número CAS |
121124-66-1 |
|---|---|
Fórmula molecular |
C36H64N7O17P3S |
Peso molecular |
991.9 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |
InChI |
InChI=1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(44)21-64-19-18-38-27(45)16-17-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-20-26-30(59-61(49,50)51)29(46)35(58-26)43-24-42-28-32(37)40-23-41-33(28)43/h23-24,26,29-31,35,46-47H,4-22H2,1-3H3,(H,38,45)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t26-,29-,30-,31?,35-/m1/s1 |
Clave InChI |
JKWHUJMJVNMKEF-DJEJIMQCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Sinónimos |
coenzyme A, S-(2-oxopentadecyl)- S-(2-oxopentadecyl)-CoA S-(2-oxopentadecyl)-coenzyme A S-(2-oxopentadecyl)-coenzyme A, tetralithium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B219676.png)

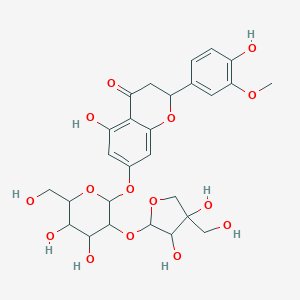
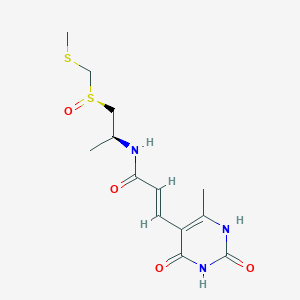
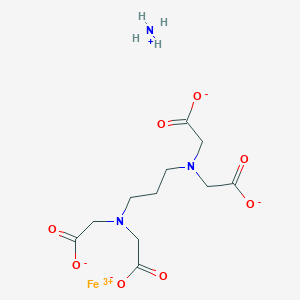
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate](/img/structure/B219694.png)
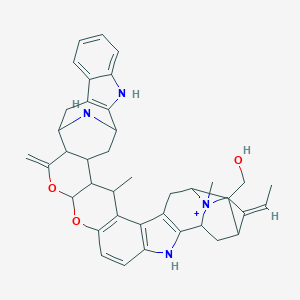
![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)
